molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Cat. No. B1321974
Key on ui cas rn: 380235-83-6
M. Wt: 194.64 g/mol
InChI Key: VIFGWQPBWFCZSX-UHFFFAOYSA-N
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Patent
US06964961B2

Procedure details

n-Butyllithium (2.2 mmol, 0.88 mL) was added dropwise to a solution of 7-chloro-thieno[3,2-b]pyridine (0.250 g, 1.48 mmol) in THF (10 mL) at −78° C. while the internal temperature was kept below −70° C. After 1 h TsCN (0.804 mg, 4.44 mmol) was added. After 3 h the reaction was quenched with distilled water (10 mL), warmed to rt, and the layers were separated. The aqueous layer was further extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (Na2SO4), then concentrated under reduced pressure. Purification by flash chromatography using a Biotage 40 S column eluting with hexane/ethyl acetate (7/3) afforded the title compound as a white solid (92 mg, 32%). MS: 195/197 (MH+); HPLC Rf: 4.89 min; HPLC purity: 85%.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.804 mg
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]=[CH:14][S:15][C:8]=12.S([C:26]#[N:27])(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]=[C:14]([C:26]#[N:27])[S:15][C:8]=12

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CS2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.804 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below −70° C
CUSTOM
Type
CUSTOM
Details
After 3 h the reaction was quenched with distilled water (10 mL)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (7/3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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